molecular formula C25H26N2O5S B2544446 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 922036-83-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2544446
CAS No.: 922036-83-7
M. Wt: 466.55
InChI Key: CVKDQAHNXVWWSR-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene moieties. Key structural features include:

  • 8,10-Dimethyl substituents on the oxazepine core, which enhance steric bulk and modulate electronic properties.
  • Molecular formula: C₂₃H₂₅N₂O₅S (inferred from and substituent adjustments).
  • Physicochemical properties: Estimated logP ~5.0 (higher than the 3,4-dimethyl analog in due to the ethoxy group) .

The sulfonamide group and ethoxy substitution distinguish it from related compounds, suggesting tailored pharmacokinetic or target-binding profiles.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-6-31-24-16(3)12-19(13-17(24)4)33(29,30)26-18-8-10-22-20(14-18)25(28)27(5)21-11-15(2)7-9-23(21)32-22/h7-14,26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDQAHNXVWWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a unique bicyclic structure that integrates multiple functional groups, potentially leading to diverse biological activities. Research into its biological properties is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 426.54 g/mol. The compound's structure features:

  • Dibenzo[b,f][1,4]oxazepine core : This bicyclic structure is known for its pharmacological relevance.
  • Sulfonamide group : Often associated with antibacterial activity.
  • Ethoxy and dimethyl substitutions : These modifications can influence solubility and biological interactions.

Antimicrobial Properties

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class often exhibit antimicrobial activity. Specifically, sulfonamides are known for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. The mechanism of action may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Case Study: A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The results indicate a dose-dependent response in cell viability.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes such as carbonic anhydrase or dihydrofolate reductase may contribute to its antimicrobial and anticancer effects.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Anti-inflammatory Effects : Potential modulation of inflammatory cytokines could play a role in its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dibenzo[b,f][1,4]thiazepine Derivatives (Jin et al.)

Compounds described by Jin et al. (–6) share a sulfur-containing thiazepine core but differ in substituents and side chains:

Compound ID/Feature Core Structure Substituents/R-Groups Molecular Weight logP Key Data/Notes
Target Compound Oxazepine (O) 8,10-dimethyl; 4-ethoxy-3,5-dimethyl ~453.5 (calc.) ~5.0 Hypothesized improved CNS penetration due to ethoxy group
Compound 20 () Thiazepine (S) 10-ethyl; 4-methylbenzyl carboxamide 419.1 ~4.2 LCMS m/z 419.1 [M+H]+; lower lipophilicity than target
Compound 25 () Thiazepine (S) 10-ethyl; 4-(methylsulfonyl)benzyl 479.5 (calc.) ~3.5 ¹H NMR confirms sulfonyl group; reduced logP due to polar substituent
Compound 36 () Thiazepine (S) 10-methyl; 4-methoxyphenyl carboxamide 407.0 ~3.8 LCMS m/z 407.0 [M+H]+; methoxy reduces lipophilicity

Structural Implications :

  • Heteroatom (O vs. S) : The oxazepine core (O) in the target compound may confer stronger hydrogen-bonding capacity and altered receptor-binding kinetics compared to thiazepines (S), which rely on sulfur’s larger van der Waals radius for hydrophobic interactions .

Dibenzo[b,f][1,4]oxazepine Analogs

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide ()
  • Molecular Weight : 422.5
  • logP : 4.8875
  • Key Differences : The 3,4-dimethylbenzenesulfonamide side chain lacks the ethoxy group, reducing lipophilicity and steric bulk compared to the target compound. This may decrease metabolic stability or target affinity .
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ()
  • Substituents : Trifluoromethyl benzamide group.

Hypothetical Pharmacological and Pharmacokinetic Profiles

  • Receptor Selectivity : The sulfonamide group may enhance D2 receptor binding via hydrogen bonding to serine residues in the active site, contrasting with carboxamide-based thiazepines .
  • Metabolic Stability : Ethoxy and dimethyl groups could slow oxidative metabolism (e.g., cytochrome P450), improving half-life over methoxy analogs.
  • Solubility : Despite high logP, the sulfonamide’s polarity may mitigate solubility challenges compared to purely hydrophobic analogs.

Q & A

Q. What statistical methods optimize reaction yield and purity in high-throughput synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio) with Minitab software .
  • Response Surface Methodology (RSM) : Model non-linear interactions between parameters to identify global maxima .
  • Machine Learning : Train ANN models on historical reaction data to predict optimal conditions for new analogs .

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